molecular formula C13H9N3O B188385 2-pyridin-3-yl-1H-quinazolin-4-one CAS No. 50362-93-1

2-pyridin-3-yl-1H-quinazolin-4-one

Katalognummer B188385
CAS-Nummer: 50362-93-1
Molekulargewicht: 223.23 g/mol
InChI-Schlüssel: WXCVPMGPMMEPBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-pyridin-3-yl-1H-quinazolin-4-one is a type of quinazolinone, a class of organic compounds known for their broad applications in the biological, pharmaceutical, and material fields . It is a derivative of quinazolin-4(1H)-ones, which are synthesized via amination and annulation of amidines and benzamides .


Synthesis Analysis

The synthesis of 2-pyridin-3-yl-1H-quinazolin-4-one involves a copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . This synthetic route is efficient and useful for the construction of quinazolin-4(1H)-one frameworks .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-pyridin-3-yl-1H-quinazolin-4-one include amination and annulation of amidines and benzamides . This process is mediated by copper and results in the formation of quinazolin-4(1H)-ones .

Wissenschaftliche Forschungsanwendungen

Antiproliferative and Antimicrobial Activities

  • Eweas, Abdallah, and Elbadawy (2021) synthesized 2-pyridyl [3H]-quinazolin-4-one derivatives and evaluated them for antiproliferative and antimicrobial activities. They found some compounds to exhibit selective antibacterial activity against Gram-positive bacteria like S. aureus (Eweas, Abdallah, & Elbadawy, 2021).

Antimicrobial Agents

  • Buha et al. (2012) reported the synthesis of 1-N-substituted-3-(4-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-ylthio)quinazolin-6-yl)urea/thiourea derivatives as antimicrobial agents. These compounds showed a broad-spectrum activity against microorganisms like S. aureus and E. coli (Buha et al., 2012).

Anticancer Agents

  • Gurubasavaraj and Moshin (2020) synthesized 2,4-disubstituted quinazolines, including 2-(pyridin3-yl) quinazolin-4(3H)-one, for in vitro anticancer activity. Compound 5a showed significant anticancer activity against human adenocarcinoma (Gurubasavaraj & Moshin, 2020).

Antibacterial Activity

  • Singh et al. (2010) synthesized substituted indolylthiadiazole and quinazolinonylthiadiazole derivatives, including compounds with 2-pyridin-3-yl-1H-quinazolin-4-one. These compounds showed promising antibacterial activity (Singh et al., 2010).

Antitubercular Activity

  • Pandit and Dodiya (2012) created 2-(substituted-phenyl)-3-(((3-(pyridin-4-yl)-1-(p-tolyl)-1H-pyrazol-4-yl)methylene)amino)-quinazolin-4(3H)-ones. These compounds exhibited excellent antitubercular activity, with some having a minimum inhibitory concentration (MIC) of <6.25 μg/mL (Pandit & Dodiya, 2012).

Molecular Modelling and Anti-Tumor Mechanisms

  • Hour et al. (2013) conducted a study on 6‐(pyrrolidin‐1‐yl)‐2‐(3‐methoxyphenyl)quinazolin‐4‐one (HMJ38), showing its potential as an anti-cancer agent with potent anti-tubulin activity (Hour et al., 2013).

Synthesis and Characterization

  • Hayun et al. (2014) synthesized 2-methyl-6-nitroquinazolin-4-one substituted pyridin-1-ium salt and its 6-amino analog, demonstrating the versatility of quinazolin-4-one derivatives in chemical synthesis (Hayun et al., 2014).

Antihistaminic Agents

  • Gobinath et al. (2015) synthesized 1-substituted-4-(pyridin-4-yl) [1,2,4] triazolo [4,3-a]quinazolin-5(4H)-ones as a new class of H1-antihistaminic agents, indicating the potential use of quinazolin-4-one derivatives in developing new therapeutic agents (Gobinath et al., 2015).

Eigenschaften

IUPAC Name

2-pyridin-3-yl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c17-13-10-5-1-2-6-11(10)15-12(16-13)9-4-3-7-14-8-9/h1-8H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCVPMGPMMEPBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351572
Record name 2-(3-pyridyl)quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-pyridin-3-yl-1H-quinazolin-4-one

CAS RN

50362-93-1
Record name 2-(3-pyridyl)quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.